1-[2-(3-bromophenoxy)ethyl]-1H-imidazole
Description
1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole (CAS: 915920-40-0) is an imidazole derivative with a molecular formula of C₁₁H₁₂BrClN₂O and a molecular weight of 267.13 g/mol . Its structure consists of an imidazole ring linked via an ethyl chain to a 3-bromophenoxy group, with an additional hydrochloride moiety in its salt form. It is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating the need for careful handling .
Its synthesis and applications, however, are less documented compared to structurally related compounds, necessitating a comparative analysis to contextualize its properties.
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVVZQWGTPPHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-bromophenoxy)ethyl]-1H-imidazole typically involves the reaction of 3-bromophenol with 2-chloroethylamine to form 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with imidazole under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 1-[2-(3-bromophenoxy)ethyl]-1H-imidazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-bromophenoxy)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-[2-(3-bromophenoxy)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 1-[2-(3-bromophenoxy)ethyl]-1H-imidazole and analogous imidazole derivatives:
Key Observations:
- Substituent Effects: The 3-bromophenoxy group in the target compound contrasts with dichlorophenyl (TIO, ECO, imazalil) or benzothienyl (arasertaconazole) moieties in others. Bromine’s electron-withdrawing nature may reduce reactivity compared to chlorine .
- Lipophilicity : TIO and ECO exhibit higher log P values (4.4–5.61), suggesting superior membrane permeability compared to the target compound, which may limit its bioavailability .
- Molecular Weight : The target compound’s lower molecular weight (267.13) compared to arasertaconazole (455.77) could favor better pharmacokinetic profiles .
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